

Physical and chemical properties of isoxazol-3-ol

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Compound of Interest

Compound Name: 1,2-Oxazol-3-OL

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An In-depth Technical Guide to the Physical and Chemical Properties of Isoxazol-3-ol

Abstract

Isoxazol-3-ol is a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide array of biologically active molecules and functions as a bioisostere for the carboxylic acid group. This technical guide provides a comprehensive overview of the core physical and chemical properties of isoxazol-3-ol. Key aspects covered include its structural features, prominent tautomerism, spectroscopic signature, and fundamental reactivity. Furthermore, this document details standardized experimental protocols for its synthesis and purification, presents quantitative data in accessible tabular formats, and utilizes graphical visualizations to illustrate key chemical concepts and workflows, serving as an essential resource for professionals in the field.

Physical and Chemical Properties

Isoxazol-3-ol, also known by its tautomeric name 3(2H)-Isoxazolone, is a white to pale beige solid at room temperature.[1] Its heterocyclic structure, containing both oxygen and nitrogen atoms, imparts a polar nature, influencing its solubility and physical characteristics.[2]

Quantitative Data Summary

The fundamental physical and chemical properties of isoxazol-3-ol are summarized in the table below for quick reference.

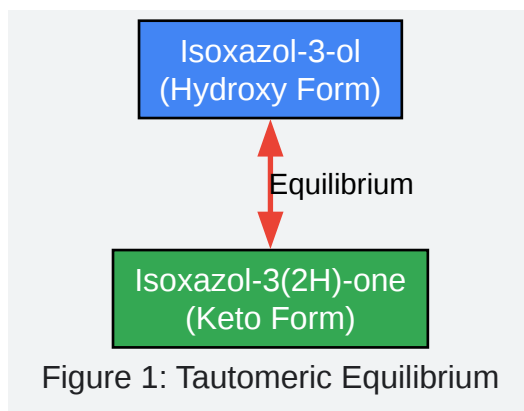
| Property | Value | Source(s) |
|---------------------|--|-----------|
| Molecular Formula | C ₃ H ₃ NO ₂ | [1][3][4] |
| Molecular Weight | 85.06 g/mol | [1][3][4] |
| Melting Point | 98-99 °C | [1] |
| Density (Predicted) | 1.296 g/cm ³ | [1] |
| pKa (Predicted) | 12.56 ± 0.20 | [1] |
| Appearance | White to Pale Beige Solid | [1] |
| Solubility | Slightly soluble in Methanol and Chloroform (with heating) | [1] |

Structure and Spectroscopic Characterization

The chemical identity and purity of isoxazol-3-ol are established through its unique structural features and corresponding spectroscopic data.

Tautomerism

A critical chemical feature of isoxazol-3-ol is its existence in a tautomeric equilibrium with isoxazol-3(2H)-one.[1][4][5] This equilibrium between the aromatic alcohol (-ol) form and the non-aromatic ketone (-one) form is fundamental to its reactivity and biological interactions. The keto form is generally considered the more stable tautomer, particularly in the solid state.[6]



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Caption: Tautomeric equilibrium of Isoxazol-3-ol.

Spectroscopic Data

The structural characterization of isoxazol-3-ol is typically accomplished using a combination of spectroscopic techniques. While specific spectra for the parent compound are not widely published, the expected spectral data, based on its structure and data from derivatives, are summarized below.^{[1][3][7]}

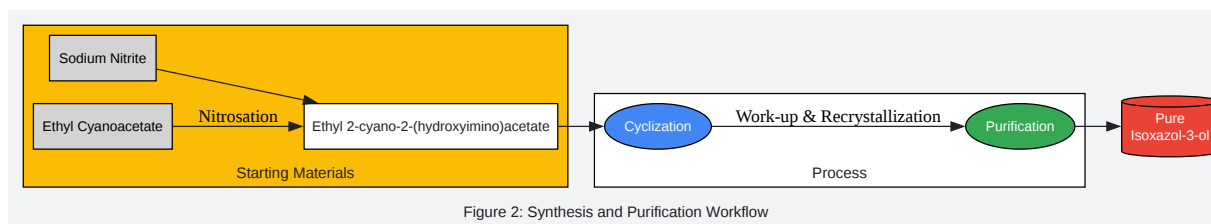
| Technique | Expected Chemical Shifts / Bands |
|---------------------|---|
| ^1H NMR | Signals corresponding to the two protons on the isoxazole ring (C4-H and C5-H) and a broad, exchangeable signal for the N-H or O-H proton. |
| ^{13}C NMR | Three distinct signals for the carbon atoms of the heterocyclic ring. The C3 carbon, bonded to both oxygen and nitrogen, is expected to be significantly deshielded. |
| IR Spectroscopy | A broad band in the $3200\text{--}3400\text{ cm}^{-1}$ region (O-H/N-H stretch), a strong absorption around 1700 cm^{-1} (C=O stretch from the keto tautomer), and bands in the $1500\text{--}1650\text{ cm}^{-1}$ range (C=N and C=C stretching). [7] |
| Mass Spectrometry | A molecular ion peak ($[\text{M}]^+$) at $m/z = 85$, corresponding to the molecular weight of $\text{C}_3\text{H}_3\text{NO}_2$. |

Synthesis and Reactivity

The synthesis of the isoxazole ring can be achieved through various chemical strategies, most commonly involving cycloaddition reactions or the cyclization of appropriately functionalized acyclic precursors.[\[2\]](#)[\[8\]](#)[\[9\]](#)

General Synthesis Workflow

A prevalent method for synthesizing the isoxazol-3-ol scaffold involves the base-catalyzed cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate. This precursor is readily prepared from ethyl cyanoacetate and a source of nitrous acid.[\[10\]](#) The general workflow is depicted below.



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Caption: Generalized workflow for the synthesis of Isoxazol-3-ol.

Biological Activity and Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.^[11] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.^{[12][13]} Isoxazol-3-ol itself serves as a key building block for more complex molecules. For instance, derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been investigated as potent GABA uptake inhibitors with potential anticonvulsant activity.^[8] Its ability to act as a bioisostere for carboxylic acids makes it a valuable moiety in drug design to improve physicochemical properties and metabolic stability.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of isoxazol-3-ol.

Protocol: Synthesis of Isoxazol-3-ol

This protocol describes the synthesis via the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate.

Materials:

- Ethyl 2-cyano-2-(hydroxyimino)acetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol
- Deionized water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, filtration apparatus.

Procedure:

- **Dissolution:** Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask with stirring.
- **Cyclization:** Heat the reaction mixture to reflux (approximately 100 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Cooling:** After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
- **Acidification:** Carefully acidify the cold reaction mixture to approximately pH 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Washing:** Wash the collected solid with a small amount of ice-cold deionized water to remove inorganic salts.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol: Purification by Recrystallization

This general protocol is suitable for purifying the crude isoxazol-3-ol.

Materials:

- Crude isoxazol-3-ol
- Recrystallization solvent (e.g., ethanol/water mixture)
- Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel), filter paper.

Procedure:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is a common choice.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
- **Hot Filtration (Optional):** If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur.
- **Cooling:** Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.
- **Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small portion of the ice-cold recrystallization solvent.
- **Drying:** Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The melting point can then be determined to assess purity.

Safety and Handling

While a specific safety data sheet for isoxazol-3-ol is not readily available, general precautions for handling heterocyclic organic compounds should be followed.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Isoxazol-3-ol is a structurally simple yet chemically versatile heterocyclic compound. Its key characteristics—notably its tautomeric nature, polarity, and function as a synthetic building block—make it a compound of high importance for researchers in organic synthesis and drug discovery. The information and protocols provided in this guide offer a foundational resource for the safe and effective handling, synthesis, and application of this valuable chemical entity.

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